Regiochemical Basicity Differentiation: 5-Aminoindole vs. 6-Aminoindole Conjugate Acid pKa
The conjugate acid of the 5-aminoindole system (representing the core of methyl 5-amino-1H-indole-7-carboxylate) exhibits a pKa of 5.99, which is 0.46 log units higher than the conjugate acid of the 6-aminoindole regioisomer (pKa 5.53). Both values were determined experimentally by potentiometric titration and ¹³C NMR chemical shift analysis on protonation [1]. This places the 5-amino isomer closer to physiological pH neutrality, meaning that at pH 7.4 a larger fraction of the 5-amino species remains in the uncharged free-base form compared with the 6-amino isomer. The pKa difference translates into an approximately 2.9-fold difference in the ratio of protonated to neutral amine species at pH 7.4, which can critically influence membrane permeability, protein binding, and the pH-rate profile of amine-targeted conjugation reactions.
| Evidence Dimension | Conjugate acid pKa (basicity of aminoindole core) |
|---|---|
| Target Compound Data | pKa = 5.99 (5-aminoindole conjugate acid) |
| Comparator Or Baseline | pKa = 5.53 (6-aminoindole conjugate acid); pKa = 3.92 (aniline); pKa = 3.39 (β-naphthylamine) |
| Quantified Difference | ΔpKa = +0.46 (5-amino vs. 6-amino); ΔpKa = +2.07 (5-amino vs. aniline) |
| Conditions | Potentiometric titration and ¹³C NMR in aqueous medium at 25°C |
Why This Matters
The 0.46 pKa unit elevation of the 5-amino core over the 6-amino isomer directly influences the fraction of reactive neutral amine available at a given pH, impacting the efficiency of pH-dependent conjugations and the compound's behavior in cellular assays where differential protonation governs membrane transit.
- [1] Salekh, M. A.; Kurkovskaya, L. N.; Krasavina, L. S.; Persianova, I. V.; Vigdorchik, M. M.; Suvorov, N. N. Indole derivatives. 131. The basicity of 5- and 6-aminoindoles. Chemistry of Heterocyclic Compounds 1988, 24, 624–627. View Source
